1-Tetradecanethiol (C14H29SH) is a linear 14-carbon aliphatic thiol widely procured for the fabrication of self-assembled monolayers (SAMs), noble metal nanoparticle stabilization, and advanced corrosion inhibition. In industrial and laboratory settings, the selection of an alkanethiol is dictated by a precise balance of chain-length-dependent properties, including van der Waals packing density, steric repulsion, and hydrophobicity. 1-Tetradecanethiol occupies a critical structural intermediate zone; it provides a more robust, crystalline-like monolayer than highly fluid short-chain thiols (e.g., 1-octanethiol), while maintaining better solubility and faster assembly kinetics than rigid, ultra-long-chain thiols (e.g., 1-octadecanethiol) [1].
Procurement substitution with adjacent homologues, such as 1-dodecanethiol (C12) or 1-hexadecanethiol (C16), fundamentally alters application-critical performance and processability. In nanoparticle synthesis, the alkyl chain length non-linearly dictates steric repulsion and nucleation kinetics; substituting C12 for C14 shifts silver nanoparticle diameters from ~12 nm down to ~2.7 nm, completely changing their plasmonic and catalytic profiles [1]. Furthermore, in molecular electronics, altering the carbon chain length changes the electron tunneling barrier thickness by ~1.5 Å per methylene group, exponentially modifying contact resistance and device capacitance [2]. Consequently, 1-tetradecanethiol must be specifically procured when the application demands its exact steric footprint, dielectric spacing, and thermal stability.
In the synthesis of thiol-stabilized silver nanoparticles via the Brust-Schiffrin method, the choice of capping agent strictly determines the final particle size due to varying steric repulsive forces. Utilizing 1-tetradecanethiol yields highly dispersed nanoparticles with an average size of 12.04 ± 0.87 nm. In contrast, substituting with 1-dodecanethiol results in drastically smaller particles averaging 2.68 ± 0.66 nm [1].
| Evidence Dimension | Average Ag Nanoparticle Diameter |
| Target Compound Data | 12.04 ± 0.87 nm (1-Tetradecanethiol) |
| Comparator Or Baseline | 2.68 ± 0.66 nm (1-Dodecanethiol) |
| Quantified Difference | ~4.5x larger particle diameter |
| Conditions | Two-phase Brust-Schiffrin synthesis method for PEMFC catalyst applications |
Buyers engineering specific plasmonic responses or catalyst surface areas must procure C14 to access the ~12 nm size regime, as C12 restricts growth to sub-3 nm particles.
The thermal stability of alkanethiol SAMs on gold surfaces is highly dependent on intermolecular van der Waals interactions, which scale with chain length. Kinetic desorption studies reveal that the activation energy for desorption increases by 0.2 kcal/mol per methylene group. Consequently, 1-tetradecanethiol exhibits a +0.4 kcal/mol higher activation energy for desorption compared to the 1-dodecanethiol baseline [1].
| Evidence Dimension | Activation Energy for Desorption |
| Target Compound Data | +0.4 kcal/mol relative to C12 baseline |
| Comparator Or Baseline | Baseline activation energy (1-Dodecanethiol) |
| Quantified Difference | 0.2 kcal/mol increase per additional methylene group |
| Conditions | Thermal desorption of SAMs on gold immersed in hexadecane at 83 °C |
Provides a necessary thermal stability buffer for high-temperature processing steps in semiconductor fabrication where shorter-chain thiols would prematurely desorb.
Long-chain thiols act as highly persistent, film-forming corrosion inhibitors in harsh oil-water flow environments. Testing on 1045 carbon steel in CO2-saturated brine demonstrates that 1-tetradecanethiol achieves an 82% corrosion inhibition efficiency at a 1 wt% concentration, and maintains a 40% efficiency even at 0.1 wt%. This vastly outperforms short-chain organic compounds, which offer negligible (<20%) inhibition under identical high-pressure conditions[1].
| Evidence Dimension | Corrosion Inhibition Efficiency |
| Target Compound Data | 82% inhibition at 1 wt% concentration |
| Comparator Or Baseline | <20% inhibition (short-chain organic sulfides) |
| Quantified Difference | >60% absolute increase in inhibition efficiency |
| Conditions | 1045 carbon steel in CO2-saturated NACE brine at 65 °C with rotating cylinder electrodes |
Justifies the procurement of 1-tetradecanethiol as a persistent, high-efficiency inhibitor for protecting industrial pipelines in harsh, high-pressure environments.
Directly following from its specific steric repulsion profile, 1-tetradecanethiol is the optimal capping agent when manufacturing highly dispersed, ~12 nm noble metal nanoparticles. It is the necessary procurement choice over 1-dodecanethiol when sub-3 nm particles are too small for the target optical, plasmonic, or catalytic application [1].
In the fabrication of organic field-effect transistors (OFETs) and EGaIn tunneling junctions, 1-tetradecanethiol provides a precise electron tunneling barrier thickness. Because SAM thickness increases linearly by ~1.5 Å per methylene unit, C14 offers an exact intermediate dielectric spacing between C12 and C16, allowing engineers to finely tune contact resistance and injection currents [2].
Leveraging its strong chemisorption and dense hydrophobic tail packing, 1-tetradecanethiol is highly suited as a persistent corrosion inhibitor in oil and gas pipelines. It effectively mitigates high-pressure CO2 and brine-induced corrosion on carbon steel, where shorter-chain alternatives fail to provide sufficient barrier protection [3].
Corrosive;Irritant